Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It’s known that the piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It’s known that compounds containing piperazine rings can exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable carbamothioylmethylating agent. One common method involves the use of thiourea as the carbamothioylmethylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is unique due to the presence of the carbamothioylmethyl group, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-13(5-7-14)8-9(12)17/h4-8H2,1-3H3,(H2,12,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRLAGHAAUVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163681 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294622-55-2 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294622-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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